molecular formula C21H18N4O2 B3458720 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

Cat. No. B3458720
M. Wt: 358.4 g/mol
InChI Key: VZVFSPNLUIESHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide, also known as MBPA, is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. MBPA belongs to the class of benzotriazole derivatives, which have been shown to exhibit various biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. In

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. In cancer cells, 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has been shown to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. Additionally, 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has been shown to inhibit the activity of several enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, scavenge free radicals, and inhibit lipid peroxidation. Additionally, 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide in lab experiments include its potent biological activities, its ability to inhibit the growth of cancer cells, and its antioxidant properties. However, the limitations of using 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide, including the investigation of its potential as a therapeutic agent for cancer and other diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. Additionally, the development of novel derivatives of 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide may lead to the discovery of compounds with improved biological activities and reduced toxicity.

Scientific Research Applications

2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has been investigated for its potential biological activities, including its anticancer and antioxidant properties. In a recent study, 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide was shown to have potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-phenylbenzotriazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-7-5-6-10-20(15)27-14-21(26)22-16-11-12-18-19(13-16)24-25(23-18)17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVFSPNLUIESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.